嘌呤-6-组胺

描述

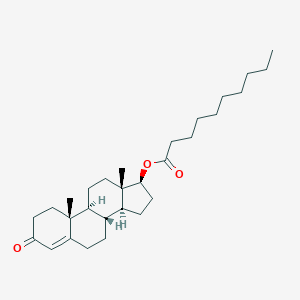

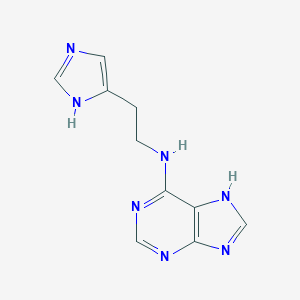

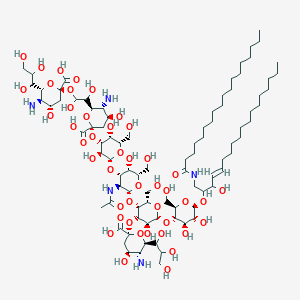

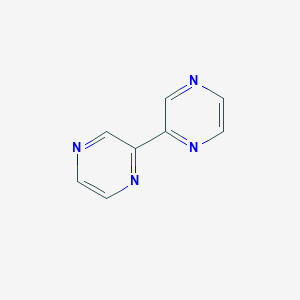

N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine, also known as N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine, is a useful research compound. Its molecular formula is C10H11N7 and its molecular weight is 229.24 g/mol. The purity is usually 95%.

The exact mass of the compound N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113989. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

神经传递

组胺在结构上与嘌呤-6-组胺相似,是一种高度多效性的生物胺,参与包括神经传递在内的关键生理过程 . 嘌呤-6-组胺可能具有类似的作用,但需要更多研究来证实这一点。

免疫反应

组胺也参与免疫反应 . 鉴于组胺和嘌呤-6-组胺的结构相似性,嘌呤-6-组胺也可能在免疫反应中发挥作用。

营养

组胺在营养中发挥作用 . 嘌呤-6-组胺也可能参与营养过程,但这需要进一步的研究来探索其潜在的应用。

细胞生长和分化

组胺参与细胞生长和分化 . 鉴于组胺和嘌呤-6-组胺的结构相似性,嘌呤-6-组胺也可能在这些过程中发挥作用。

色谱法

嘌呤-6-组胺可以通过反相 (RP) HPLC 方法在简单条件下进行分析 . 这表明它可用于色谱应用,特别是在分离复杂混合物中。

与核糖核酸结合

有一些证据表明嘌呤-6-组胺可能与核糖核酸结合 . 这可能在分子生物学领域有潜在的应用,特别是在研究 RNA-蛋白质相互作用中。

作用机制

Target of Action

Purinyl-6-histamine, also known as N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine or NSC113989, primarily targets the histamine receptors . These receptors belong to the G protein-coupled receptor (GPCR) superfamily and play crucial roles in the regulation of histamine and other neurotransmitters in the central nervous system . They are potential targets for the treatment of neurological and psychiatric disorders .

Mode of Action

The compound interacts with its targets, the histamine receptors, to modulate their activity. As an auto-receptor, H3R modulates the histamine release by negative feedback . As a hetero-receptor, H3R regulates the release of various neurotransmitters such as dopamine, γ-aminobutyric acid (GABA), and acetylcholine .

Biochemical Pathways

Histamine metabolism forms a complex network that connects many metabolic processes essential for homeostasis, including nitrogen and energy metabolism . These metabolic reactions share elements with other biochemical pathways and can therefore participate in processes such as SAM-dependent methylation of amino acids and amines, and posttranslational protein covalent modification .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .

Result of Action

It is known that histamine release is mostly responsible for allergic reactions against various allergens . Histamine binding to the extracellular domain of H1 receptor induces conformational changes of the transmembrane section resulting in alterations in the C terminal area .

Action Environment

The action, efficacy, and stability of Purinyl-6-histamine can be influenced by various environmental factors. For instance, the compound can be separated on a Newcrom R1 HPLC column , suggesting that its stability and action might be affected by the presence of certain solvents or conditions in the environment .

属性

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N7/c1(7-3-11-4-13-7)2-12-9-8-10(15-5-14-8)17-6-16-9/h3-6H,1-2H2,(H,11,13)(H2,12,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTQBOWAIHEECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168203 | |

| Record name | Purinyl-6-histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1669-86-9 | |

| Record name | N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1669-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purinyl-6-histamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001669869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC113989 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purinyl-6-histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(1H-imidazol-4-yl)ethyl]-1H-adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the structure of Purinyl-6-histamine relate to its biological activity?

A1: While specific structure-activity relationship (SAR) studies are limited based on the provided research, the chemical structure of Purinyl-6-histamine, containing both a purine ring and a histamine moiety, suggests potential interactions with various biological targets. The purine ring system is commonly found in nucleosides and nucleotides, hinting at possible interactions with enzymes involved in nucleotide metabolism or nucleic acid binding. The histamine moiety raises the possibility of interactions with histamine receptors, although this has not been directly addressed in the provided research. Further investigations are needed to elucidate the specific structural features responsible for its observed biological activities, such as choline kinase inhibition and RNA binding.

Q2: Has Purinyl-6-histamine demonstrated any antiviral activity?

A3: Interestingly, a related compound, Compound 48/80, structurally similar to Purinyl-6-histamine but consisting of a polymer of N-methyl-p-methoxyphenethylamine units linked by methylene bridges, has shown an inhibitory effect on giant cell formation caused by herpesvirus hominis infection. [] While this doesn't directly demonstrate antiviral activity for Purinyl-6-histamine itself, it raises intriguing questions about whether this compound, or its derivatives, might possess antiviral properties. Further research is needed to explore this possibility and elucidate the underlying mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)

![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)